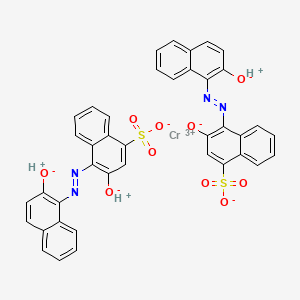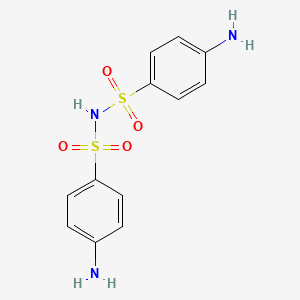
5-Aminosaccharin
Overview
Description
5-Aminosaccharin is a derivative of saccharin, a well-known artificial sweetener. It is a white crystalline powder that is soluble in water and has a sweet taste. This compound has been studied extensively for its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
5-Aminosaccharin, also known as 5-amino-1,1-dioxo-1,2-benzothiazol-3-one, primarily targets the Nicotinamide N-methyltransferase (NNMT) enzyme . NNMT is a key enzyme involved in various cellular processes and has been linked to obesity and type 2 diabetes .
Mode of Action
This compound interacts with its target, the NNMT enzyme, by inhibiting its activity . This inhibition affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism . By modulating the NNMT enzyme, this compound helps in maintaining efficient energy metabolism and preserving muscle mass .
Biochemical Pathways
This compound plays a crucial role in regulating various metabolic pathways within cells . It modulates enzymatic activities involved in energy production, nutrient metabolism, and signaling cascades . The compound also affects the metabolism of essential amino acids like leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .
Pharmacokinetics
It’s known that the compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic processes. By altering enzyme activity, this compound changes the rate of biochemical reactions, ultimately influencing the overall metabolic balance . This modulation of enzymatic functions is crucial for regulating energy production and utilization, which is essential for maintaining metabolic homeostasis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the physiological environment, including the presence of other molecules and cellular conditions, can impact the effectiveness of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminosaccharin typically involves the nitration of saccharin followed by reduction. The nitration process introduces a nitro group into the saccharin molecule, which is subsequently reduced to an amino group, forming this compound. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Aminosaccharin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amino group can be further reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted saccharin derivatives.
Scientific Research Applications
5-Aminosaccharin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Saccharin: The parent compound, known for its use as an artificial sweetener.
N-Acetylsaccharin:
N-Methylsaccharin: Another derivative used in various industrial applications
Uniqueness of 5-Aminosaccharin: this compound stands out due to its unique amino group, which allows it to participate in a wider range of chemical reactions compared to its parent compound, saccharin. This functional group also enhances its potential for biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-amino-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLASMNHDRLNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176600 | |
| Record name | 5-Aminosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22094-61-7 | |
| Record name | 5-Aminosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the taste of 5-Aminosaccharin and related derivatives?
A1: The research paper states that this compound, along with its derivatives like 5-nitrosaccharin, 5-acetamidosaccharin, 2-methyl-5-nitrosaccharin, and 2-ethyl-5-nitrosaccharin, lack the characteristic sweet taste of saccharin. Instead, these compounds were found to be either bitter or tasteless. [] This suggests that the modifications at the 5-position of the saccharin molecule significantly alter its interaction with taste receptors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)




![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)
